molecular formula C20H17N3O5 B2873729 1,3-dimethyl 5-[4-(1H-pyrazol-1-yl)benzamido]benzene-1,3-dicarboxylate CAS No. 1185017-23-5

1,3-dimethyl 5-[4-(1H-pyrazol-1-yl)benzamido]benzene-1,3-dicarboxylate

Cat. No.: B2873729
CAS No.: 1185017-23-5
M. Wt: 379.372
InChI Key: SVZNTTHIESEFGJ-UHFFFAOYSA-N
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Description

1,3-dimethyl 5-[4-(1H-pyrazol-1-yl)benzamido]benzene-1,3-dicarboxylate is a useful research compound. Its molecular formula is C20H17N3O5 and its molecular weight is 379.372. The purity is usually 95%.
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Properties

IUPAC Name

dimethyl 5-[(4-pyrazol-1-ylbenzoyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-27-19(25)14-10-15(20(26)28-2)12-16(11-14)22-18(24)13-4-6-17(7-5-13)23-9-3-8-21-23/h3-12H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZNTTHIESEFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl 5-[4-(1H-pyrazol-1-yl)benzamido]benzene-1,3-dicarboxylate (CAS No. 1185017-23-5) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound consists of a dimethyl group and a pyrazole moiety linked to a benzamide structure. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₄
Molecular Weight342.36 g/mol
CAS Number1185017-23-5
SolubilitySoluble in DMSO

Research indicates that compounds similar to this compound exhibit significant effects on cellular pathways involved in cancer progression:

  • Inhibition of mTORC1 Activity : Studies show that related pyrazole derivatives reduce mTORC1 activity, leading to increased autophagy. This mechanism is particularly relevant in cancer cells where mTORC1 is often dysregulated .
  • Autophagy Modulation : The compound's ability to modulate autophagy suggests it may act as an autophagy inhibitor under specific conditions, disrupting normal cellular recycling processes and potentially leading to cell death in tumor cells .
  • Antiproliferative Effects : Preliminary studies have demonstrated that related compounds exhibit submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) .

Case Studies

Several studies have highlighted the biological activities associated with pyrazole derivatives:

  • Study on Antiproliferative Activity : A study evaluated the antiproliferative effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides. These compounds showed significant inhibition of cell growth in MIA PaCa-2 cells through mTORC1 pathway modulation .
  • Combination Therapy : Research has explored the combination of pyrazole derivatives with conventional chemotherapy agents like doxorubicin. The results indicated enhanced cytotoxicity and potential synergistic effects against breast cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of pyrazole-based compounds:

  • Functional Groups : Variations in the substituents on the pyrazole ring and benzamide structure significantly influence biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties can improve cellular uptake and potency .

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